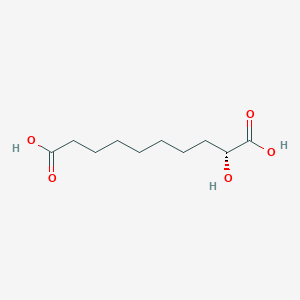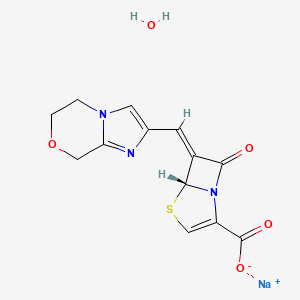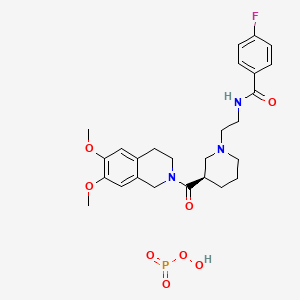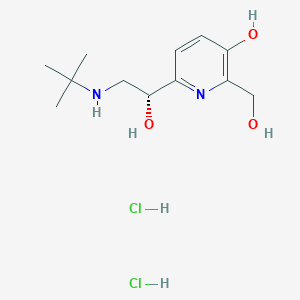
PR-104 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PR-104 (sodium) is a hypoxia-activated DNA cross-linking agent used primarily in cancer research. It is a phosphate ester pre-prodrug that is rapidly converted to PR-104A in the body. PR-104A is further metabolized to reactive nitrogen mustard DNA crosslinking agents in hypoxic tissues, such as those found in solid tumors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
PR-104 (sodium) is synthesized through a series of chemical reactions starting from 3,5-dinitrobenzamideThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of PR-104 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product. The production process is designed to be efficient and scalable to meet the demands of research and clinical trials .
Analyse Des Réactions Chimiques
Types of Reactions
PR-104 (sodium) undergoes several types of chemical reactions, including:
Reduction: PR-104A is reduced to form reactive nitrogen mustard DNA crosslinking agents.
Hydrolysis: The phosphate ester group is hydrolyzed to release PR-104A.
Oxidation: PR-104A can be oxidized to form various metabolites
Common Reagents and Conditions
Reduction: One-electron reductases in hypoxic cells.
Hydrolysis: Aqueous conditions with specific pH levels.
Major Products Formed
PR-104A: The primary active metabolite.
Hydroxylamine (PR-104H): A DNA crosslinking agent.
Amine (PR-104M): Another DNA crosslinking agent
Applications De Recherche Scientifique
PR-104 (sodium) has a wide range of scientific research applications, including:
Cancer Research: Used in preclinical and clinical trials to study its efficacy as an anti-cancer agent.
Tumor Hypoxia Studies: Investigates the role of hypoxia in tumor progression and treatment response.
Radiotherapy and Chemotherapy: Explores its potential in combination with other cancer treatments to enhance therapeutic outcomes
Mécanisme D'action
PR-104 (sodium) is a hypoxia-activated prodrug that is converted to PR-104A in the body. PR-104A is further reduced to form reactive nitrogen mustard DNA crosslinking agents, such as hydroxylamine (PR-104H) and amine (PR-104M). These agents specifically target hypoxic tumor cells, leading to DNA crosslinking, inhibition of DNA repair and synthesis, cell-cycle arrest, and apoptosis. The enzyme aldo-keto reductase 1C3 also plays a role in the activation of PR-104A independently of hypoxia .
Comparaison Avec Des Composés Similaires
Similar Compounds
CB1954: Another bioreductive prodrug used in cancer research.
Mitomycin C: A quinone-based prodrug activated under hypoxic conditions.
Apaziquone: A bioreductive prodrug with similar activation mechanisms
Uniqueness of PR-104 (sodium)
PR-104 (sodium) is unique due to its dual activation mechanism. It is activated both by hypoxia and by the enzyme aldo-keto reductase 1C3, making it effective in a wider range of tumor environments. This dual activation mechanism enhances its therapeutic potential and distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C14H19BrN4NaO12PS |
|---|---|
Poids moléculaire |
601.3 g/mol |
Nom IUPAC |
sodium;2-[[2-[2-bromoethyl(2-methylsulfonyloxyethyl)amino]-3,5-dinitrobenzoyl]amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C14H20BrN4O12PS.Na/c1-33(28,29)31-7-5-17(4-2-15)13-11(14(20)16-3-6-30-32(25,26)27)8-10(18(21)22)9-12(13)19(23)24;/h8-9H,2-7H2,1H3,(H,16,20)(H2,25,26,27);/q;+1/p-1 |
Clé InChI |
ZHZRUSZTONWGGW-UHFFFAOYSA-M |
SMILES canonique |
CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCOP(=O)(O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-[6-Fluoro-3-(4-methylsulfonylpiperazine-1-carbonyl)quinolin-4-yl]phenyl]cyclopropane-1-carbonitrile](/img/structure/B11930660.png)
![4-[3-(4-fluorophenyl)-1-methylpyrazol-4-yl]-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B11930668.png)
![(6R,7R)-7-[[2-amino-2-(4-hydroxyphenyl)-1-oxoethyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11930682.png)



![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)

![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)



